An In-depth Technical Guide to 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine ring through an ether bond. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds and pharmaceuticals, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7][8][9] Similarly, the piperidine ring is a common structural element in many natural alkaloids and synthetic drugs, contributing to their pharmacological profiles.[10][11] The combination of these two privileged scaffolds through an ether linkage, along with the presence of a reactive chlorine atom on the pyrimidine ring, makes "6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride" a promising candidate for further investigation and as a versatile intermediate in the synthesis of novel bioactive molecules. The hydrochloride salt form is likely utilized to improve the compound's stability and solubility in aqueous media.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific compound, the following physicochemical properties are predicted based on the analysis of structurally similar molecules.
| Property | Predicted Value |
| IUPAC Name | 4-chloro-6-(piperidin-3-yloxy)pyrimidine hydrochloride |
| CAS Number | 1372833-03-3 |
| Molecular Formula | C₉H₁₃Cl₂N₃O |
| Molecular Weight | 250.13 g/mol |
| Appearance | Predicted to be a white to off-white solid.[12] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Not available. |
| pKa | Not available. The piperidine nitrogen will be basic. |
Synthesis and Purification
The synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of dichloropyrimidines towards nucleophiles.[2][3][13][14][15][16]
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 4,6-dichloropyrimidine with 3-hydroxypiperidine. The piperidine nitrogen would likely require protection to prevent it from acting as a competing nucleophile.
Diagram 1: Proposed Synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate
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To a stirred solution of 3-hydroxypiperidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-hydroxypiperidine-1-carboxylate.
Step 2: Synthesis of tert-butyl 3-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 4,6-dichloropyrimidine (1.1 eq.) in anhydrous THF dropwise.[13][14]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. The reaction can be gently heated if necessary, but this may lead to disubstitution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride
-
Dissolve the purified tert-butyl 3-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate (1.0 eq.) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
The hydrochloride salt of the product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride.
Analytical Characterization (Predicted)
The following analytical techniques would be crucial for the characterization and confirmation of the synthesized compound. The predicted spectral data are based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show characteristic signals for the pyrimidine and piperidine protons. The pyrimidine protons should appear in the aromatic region, while the piperidine protons will be in the aliphatic region. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom.
-
¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the pyrimidine and piperidine rings. The carbon atoms attached to chlorine and oxygen will show characteristic downfield shifts.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This will be used to confirm the elemental composition of the molecule. The mass spectrum should show the molecular ion peak corresponding to the free base, C₉H₁₂ClN₃O.
Infrared (IR) Spectroscopy
-
The IR spectrum should exhibit characteristic absorption bands for C-O-C (ether) stretching, C-Cl stretching, and N-H stretching (from the protonated piperidine).
Diagram 2: Analytical Workflow for Characterization
Caption: A standard workflow for the characterization of the target compound.
Reactivity and Stability
The chemical reactivity of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is primarily dictated by the electrophilic nature of the chloropyrimidine ring and the nucleophilicity of the piperidine nitrogen.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, making this compound a valuable intermediate for further functionalization.[2][3]
-
N-Alkylation/Acylation: The secondary amine of the piperidine ring can be readily alkylated, acylated, or used in other coupling reactions to introduce diverse substituents.
-
Stability: Chloropyrimidines are generally stable under neutral and acidic conditions. However, they can be susceptible to hydrolysis under strongly basic conditions or upon prolonged exposure to moisture.[1][12] The hydrochloride salt form enhances the stability of the compound for storage. It is recommended to store the compound in a cool, dry place, away from light and moisture.
Potential Applications in Drug Discovery
While the specific biological activity of 6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride has not been reported, its structural motifs suggest potential applications in several areas of drug discovery.
-
Kinase Inhibitors: The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, which are crucial in cancer therapy. The piperidinyl ether moiety can be modified to optimize binding to the kinase active site.
-
CNS-active Agents: Piperidine-containing compounds often exhibit activity in the central nervous system. Further derivatization could lead to the discovery of novel agents for neurological disorders.
-
Antimicrobial and Antiviral Agents: Pyrimidine derivatives have a long history as effective antimicrobial and antiviral drugs.[1][6] This compound could serve as a starting point for the development of new therapeutics in this area.
Conclusion
6-Chloro-4-pyrimidinyl 3-piperidinyl ether hydrochloride is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry. This technical guide has outlined its predicted physicochemical properties, a detailed proposed synthetic route, and a workflow for its characterization. The reactivity of the chloropyrimidine moiety and the piperidine ring offers numerous possibilities for the synthesis of diverse libraries of compounds for biological screening. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.
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